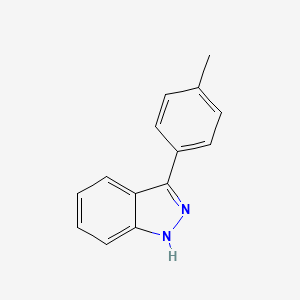

3-(4-methylphenyl)-1H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

65452-73-5 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-(4-methylphenyl)-1H-indazole |

InChI |

InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16) |

InChI Key |

OZYXNTJTACSVPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC3=CC=CC=C32 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 4 Methylphenyl 1h Indazole Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular properties, offering a window into stability, reactivity, and electronic transitions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. In the case of indazole derivatives, DFT has been employed to optimize molecular geometries and understand their electronic properties.

For instance, the gas-phase structure of 3-(4-methylphenyl)-6-nitro-1H-indazole was optimized using the hybrid B3LYP method, which combines the Becke three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This calculation was performed with a triple-zeta basis set (TZVP), designed specifically for DFT optimizations, to ensure a high level of theoretical accuracy. nih.gov Such studies are crucial as they provide a model of the molecule in an isolated state, free from intermolecular influences, which can then be compared to experimental data from crystal structures. DFT calculations are also widely used to investigate the vibrational frequencies, electronic spectra, and other key parameters of complex organic molecules. nih.gov

The electronic reactivity and stability of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comyoutube.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comyoutube.com Conversely, a small energy gap indicates that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govirjweb.com This small gap facilitates intramolecular charge transfer, a property that is often linked to bioactivity and enhanced nonlinear optical (NLO) properties. nih.govresearchgate.net

DFT calculations are the primary tool for determining the energies of these orbitals. imist.maresearchgate.net For example, a DFT study on a series of novel indazole derivatives was conducted to evaluate their HOMO-LUMO energy gaps, providing insights into their electronic characteristics. nih.gov In a study of related heterocyclic compounds, the HOMO-LUMO gap for a 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) molecule was calculated to be 4.4815 eV, indicating good kinetic stability. ajchem-a.com For indazole systems, this analysis is vital for predicting their behavior in various chemical environments and for designing molecules with specific electronic properties for applications in fields like materials science and medicinal chemistry. imist.maresearchgate.net

Molecular Structural Characterization and Intermolecular Interactions

Understanding the three-dimensional arrangement of atoms and the forces that govern crystal packing is essential for predicting the physical properties of a compound. Techniques like X-ray crystallography and Hirshfeld surface analysis provide detailed experimental and theoretical insights into molecular conformation and intermolecular contacts.

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule. The crystal structure of 3-(4-methylphenyl)-6-nitro-1H-indazole reveals that the asymmetric unit contains two independent molecules with very similar conformations. nih.gov

In both molecules, the indazole moiety is nearly planar. nih.gov The 4-methylphenyl ring, however, is twisted relative to this plane, with inclination angles of 30.8(3)° and 31.6(3)° for the two independent molecules. nih.gov The nitro group is also slightly twisted out of the indazole plane. nih.gov The crystal packing is stabilized by a network of non-covalent interactions. N—H⋯O and C—H⋯O hydrogen bonds link the molecules into zigzag chains, which are further connected to form layers. nih.gov These layers are held together by slipped π-stacking interactions between the aromatic rings and C—H⋯π interactions. nih.gov

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Indazole Moiety Planarity (r.m.s. deviation) | 0.007 Å | 0.007 Å |

| Phenyl Ring Inclination Angle | 30.8 (3)° | 31.6 (3)° |

| Nitro Group Torsion Angle (O—N—C—C) | -1.1 (9)° | 4.0 (9)° |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, one can identify regions of close contact. nih.gov On a dnorm map, red areas indicate contacts shorter than the van der Waals radii sum (strong interactions), white areas represent contacts at the van der Waals limit, and blue areas show longer contacts. nih.gov

For 3-(4-methylphenyl)-6-nitro-1H-indazole, Hirshfeld analysis highlights the prevalence of intermolecular H⋯O and H⋯N hydrogen bonds. nih.gov The analysis can be further decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. This breakdown reveals the percentage contribution of each atom pair to the total Hirshfeld surface, offering a clear picture of the crystal packing forces. nih.gov

| Interaction Type (Atom Pair) | Contribution to Hirshfeld Surface |

|---|---|

| O···H | 15.7% |

| N···H | 4.6% |

A key conformational feature is the relative orientation of the substituent groups. The 4-methylphenyl ring is significantly rotated out of the plane of the indazole core. nih.gov This contrasts with some related structures where the inclination angle can be different; for example, in a similar 4-methylphenyl derivative without the nitro group, the phenyl ring is inclined by only 12.94(8)°. nih.gov This difference highlights how substituent changes, such as the addition of a nitro group, can influence the molecule's preferred conformation, likely due to steric and electronic effects that alter the crystal packing environment. The slight twist of the nitro group itself is also a notable geometric feature, consistent with other nitro-substituted indazoles. nih.gov

Tautomeric Equilibria and Proton Transfer Dynamics within Indazole Systems

Indazole and its derivatives, including 3-(4-methylphenyl)-1H-indazole, are capable of existing in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov The position of the proton on one of the two nitrogen atoms in the pyrazole (B372694) ring is a key determinant of the molecule's electronic and chemical properties. Computational studies, such as those employing MP2/6-31G** calculations, have indicated that for the parent indazole molecule, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This energetic preference for the 1H-tautomer is a crucial factor in understanding the reactivity and intermolecular interactions of indazole systems.

Proton transfer is the fundamental process governing the interconversion between these tautomers. This dynamic equilibrium is sensitive to environmental factors such as solvent polarity and the molecule's ability to form hydrogen bonds. researchgate.netnih.gov The dynamics of excited-state intramolecular proton transfer (ESIPT) are of significant interest, as this process can lead to molecules with large Stokes shift emissions. nih.gov While specific studies on the proton transfer dynamics of 3-(4-methylphenyl)-1H-indazole are not detailed in the provided results, the general principles observed for other azole systems are applicable. The tautomeric equilibrium can influence the mechanism of action for biologically active molecules and is a critical consideration in drug design. researchgate.net

Molecular Modeling and Simulation Techniques in Indazole Research

Computational techniques are indispensable tools for investigating the properties and interactions of indazole derivatives at a molecular level. Methods like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling provide deep insights into the structure-function relationships that govern the biological activities of these compounds. nih.govmdpi.com These simulations allow for the prediction of binding affinities, the stability of ligand-protein complexes, and the structural features essential for therapeutic efficacy. mdpi.comresearchgate.net

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. visionpublisher.info This technique is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. visionpublisher.info Indazole derivatives have been the subject of numerous docking studies against various therapeutic targets.

DNA Gyrase: DNA gyrase is a vital bacterial enzyme and a well-established target for antibacterial agents. sciforum.netals-journal.com Molecular docking studies have been performed on indazole derivatives to investigate their potential as DNA gyrase inhibitors. sciforum.net For instance, novel 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives were docked against the DNA gyrase enzyme (PDB code: 1KZN), revealing their potential binding modes and interactions within the active site. sciforum.net These in silico analyses help rationalize the observed antibacterial activity and guide the design of more potent inhibitors.

Protein Kinases: Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them important drug targets. researchgate.netnih.gov Indazole and pyrazole scaffolds are common in kinase inhibitors. researchgate.netmdpi.com Docking studies have been employed to evaluate indazole derivatives as potential inhibitors of various kinases, including tyrosine kinases (like VEGFR-2) and serine/threonine kinases (like Aurora A and CDK2). researchgate.netnih.govbiotech-asia.org These studies predict the binding energy and interactions with key amino acid residues in the ATP-binding pocket of the kinases, providing a basis for understanding their inhibitory potential. nih.govnih.gov For example, docking of N-4-pyrimidinyl-1H-indazol-4-amines into the ATP binding site of leukocyte-specific protein tyrosine kinase (Lck) helped determine the bioactive conformation for subsequent 3D-QSAR studies. nih.gov

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

| Target Biomolecule | Indazole Derivative Class | PDB Code | Key Findings |

|---|---|---|---|

| DNA Gyrase | 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives | 1KZN | Investigation of binding mode and interactions in the active site. sciforum.net |

| Tyrosine Kinase (VEGFR-2) | General Indazole Scaffolds | 4AGD, 4AG8 | Identification of potent inhibitors with good binding affinity and favorable interactions. biotech-asia.org |

| Protein Kinase (Lck) | N-4-Pyrimidinyl-1H-indazol-4-amines | - | Determination of bioactive conformation for QSAR modeling. nih.gov |

| Protein Kinase (p38 MAP Kinase) | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amides | - | Identification of compounds with high docking scores, suggesting inhibitory potential. researchgate.net |

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex. nih.govmdpi.com These simulations are crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding. researchgate.net

Studies on various indazole derivatives have utilized MD simulations to assess the stability of the ligand-receptor complex. For example, MD simulations were performed on potent indazole-based HIF-1α inhibitors to confirm their stable binding within the active site of the protein. nih.govresearchgate.net Similarly, simulations of 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme showed that certain compounds remained stable in the active site, reinforcing the findings from molecular docking. researchgate.net The stability observed in these simulations, often analyzed through metrics like root-mean-square deviation (RMSD), provides greater confidence in the predicted binding mode and the potential of the compound as an effective inhibitor. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize the regions around a molecule where steric or electrostatic modifications are likely to enhance or diminish activity. nih.gov

QSAR studies have been successfully applied to various series of indazole derivatives to guide the design of more potent molecules. nih.govresearchgate.net For instance, 3D-QSAR models have been developed for indazole derivatives as HIF-1α inhibitors, providing a structural framework for designing new compounds with improved potency. nih.govresearchgate.net Another study on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck kinase used a docking-guided CoMFA approach to build a robust and predictive QSAR model. nih.gov The resulting contour maps offered valuable information about the structural requirements for Lck inhibition, highlighting areas where bulky groups or specific electrostatic properties would be favorable. nih.gov These models serve as powerful predictive tools in the lead optimization phase of drug discovery.

Theoretical Spectroscopic Characterization of Indazole Derivatives

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. Methods based on Density Functional Theory (DFT) are widely used to calculate molecular geometries, vibrational frequencies (IR spectra), and chemical shifts (NMR spectra). nih.govrsc.org These theoretical calculations are invaluable for confirming experimental structures and assigning spectral peaks.

For a compound related to the subject, 3-(4-methylphenyl)-6-nitro-1H-indazole, DFT calculations using the B3LYP method were performed to optimize the geometry in the gas phase. nih.gov The calculations also provided harmonic vibrational frequencies, which aid in the interpretation of the experimental infrared spectrum. nih.gov In another study, the gauge-invariant atomic orbital (GIAO) method was employed at the DFT level to calculate atomic shielding tensors for 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. rsc.orgglaserchemgroup.com The resulting theoretical chemical shifts were instrumental in assigning the peaks in the experimental ¹H, ¹³C, and ¹⁹F-NMR spectra. rsc.orgglaserchemgroup.com Such theoretical spectroscopic characterization provides a deeper understanding of the electronic structure and conformation of indazole derivatives.

Table 2: Computational Methods in Spectroscopic Analysis of Indazoles

| Computational Method | Property Calculated | Application |

|---|---|---|

| DFT (B3LYP) | Optimized geometry, harmonic vibrational frequencies | Structure confirmation and IR spectra interpretation for 3-(4-methylphenyl)-6-nitro-1H-indazole. nih.gov |

| DFT (GIAO) | Atomic shielding tensors (Chemical shifts) | Assignment of experimental NMR spectra for 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. rsc.orgglaserchemgroup.com |

| PCM (Polarizable Continuum Model) | Solvent effects on vibrational frequencies | Understanding changes in IR spectra in different solvents. nih.gov |

Mechanistic and Target Oriented Biological Research on 3 4 Methylphenyl 1h Indazole Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives based on the indazole core have been extensively investigated for their ability to inhibit or modulate the activity of various enzymes critical to disease pathways, particularly in oncology. The versatility of the indazole ring allows for chemical modifications that can be tailored to fit the active sites of specific enzymes, leading to the development of potent and selective inhibitors.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development. Indazole derivatives have shown significant promise as inhibitors of a wide array of protein kinases. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The overactivity of FGFRs is linked to various cancers. benthamdirect.com Novel 1H-indazol-3-amine scaffold derivatives have been designed and synthesized as FGFR1 inhibitors. nih.gov One such compound, bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, was identified as a potent FGFR1 inhibitor with an enzymatic IC50 value of 15.0 nM. nih.gov Further optimization led to a derivative with an improved IC50 of 2.9 nM against FGFR1. nih.gov Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine as an inhibitor of FGFR1 with an IC50 value of 100 nM. benthamdirect.com Indazole-containing fragments have been shown to inhibit FGFR1-3 with IC50 values ranging from 0.8 to 90 µM. nih.gov

Bcr-Abl: The Bcr-Abl tyrosine kinase is a key driver in chronic myeloid leukemia (CML). nih.gov Diarylamide 3-aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, effective against both wild-type and imatinib-resistant T315I mutant forms. tandfonline.comnih.gov One optimized compound, AKE-72, demonstrated IC50 values of < 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant. tandfonline.comnih.gov The indazole ring in these inhibitors binds to the ATP binding site of the ABL kinase, with the indazole NH and 3-NH2 groups forming critical hydrogen bonds with residues Glu316 and Met318. nih.gov

Threonyl-tRNA Synthetase (TTK): TTK is a dual-specific kinase implicated in various cancers. nih.gov A novel class of inhibitors based on an indazole core with sulfamoylphenyl and acetamido moieties at positions 3 and 5, respectively, has been developed. ebi.ac.uk The lead compound from this series, CFI-400936, was found to be a potent inhibitor of TTK with an IC50 of 3.6 nM. ebi.ac.uk

Cyclin-Dependent Kinase 2 (CDK2): Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes. nih.gov The initial hit compound, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, inhibited the CDK2/cyclin A complex with a Ki value of 2.3 μM in an ATP-competitive manner. nih.gov

Glycogen Synthase Kinase 3β (GSK3β): Structure-based discovery has led to 1H-indazole-3-carboxamide derivatives as potential inhibitors of human GSK-3. nih.gov A derivative with a methoxy group at the 5-position of the indazole ring showed an IC50 value of 0.35 μM. nih.gov

Other Kinases: The indazole scaffold has been utilized to develop inhibitors for other kinases as well. This includes derivatives targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Tropomyosin Receptor Kinase (TRK). nih.govresearchgate.netnih.gov For instance, novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been developed as potent type II TRK inhibitors to overcome acquired resistance. nih.gov

| Kinase Target | Indazole Derivative Type | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|

| FGFR1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 nM (IC50) | nih.gov |

| FGFR1 | Optimized 1H-indazol-3-amine | 2.9 nM (IC50) | nih.gov |

| FGFR1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | 100 nM (IC50) | benthamdirect.com |

| BCR-ABL (Wild-Type) | AKE-72 (Diarylamide 3-aminoindazole) | < 0.5 nM (IC50) | tandfonline.comnih.gov |

| BCR-ABL (T315I Mutant) | AKE-72 (Diarylamide 3-aminoindazole) | 9 nM (IC50) | tandfonline.comnih.gov |

| TTK | CFI-400936 (N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide) | 3.6 nM (IC50) | ebi.ac.uk |

| CDK2/cyclin A | Tetrahydroindazole derivative | 2.3 µM (Ki) | nih.gov |

| GSK3β | 5-methoxy-1H-indazole-3-carboxamide | 0.35 µM (IC50) | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunoregulatory enzyme that plays a key role in tryptophan metabolism and has emerged as a therapeutic target for cancer. nih.govnih.gov Research has identified the 1H-indazole structure as a novel key pharmacophore with potent IDO1 inhibitory activity. nih.gov A series of 1H-indazole derivatives were synthesized and evaluated, with one compound exhibiting an IC50 value of 5.3 μM. nih.gov Structure-activity relationship (SAR) studies indicated that the 1H-indazole scaffold is essential for IDO1 inhibition. nih.gov The indazole scaffold is suggested to preferentially bind to the ferrous form of IDO1. acs.org Molecular docking models show that these compounds interact with the ferrous ion of the heme group and key residues within the enzyme's hydrophobic pockets, which is crucial for their inhibitory activity. nih.gov

| Compound Series | Inhibition Value (IC50) | Reference |

|---|---|---|

| 1H-indazole derivative (2g) | 5.3 µM | nih.gov |

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that is a central regulator of cellular adaptation to hypoxia, a common feature of solid tumors. nih.govnih.gov The indenopyrazole framework, a structure closely related to indazole, has been investigated as a new class of HIF-1α inhibitors. nih.gov One indenopyrazole derivative, compound 2l, was found to be a highly potent inhibitor of hypoxia-induced HIF-1α transcriptional activity, with an IC50 value of 0.014 μM. nih.gov This compound was found to suppress transcriptional activity without affecting HIF-1α protein accumulation or its heterodimerization with HIF-1β, suggesting it affects the transcriptional pathway downstream of the HIF-1α/HIF-1β dimer formation. nih.gov

| Compound | Inhibition Value (IC50) | Reference |

|---|---|---|

| Indenopyrazole 2l | 0.014 µM | nih.gov |

| Indenopyrazole 1 (GN2707) | 0.214 µM | nih.gov |

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. researchgate.net Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govmdpi.com While direct studies on 3-(4-methylphenyl)-1H-indazole derivatives are not extensively detailed in the provided context, research on related five-membered heterocyclic sulfonamides demonstrates their potential as effective CA inhibitors. mdpi.com For example, a series of benzenesulfonamides incorporating pyrazolecarboxamides showed isoform-selective inhibition of human CAs (hCAs). nih.gov This suggests that indazole-based sulfonamides could also serve as potent and selective CA inhibitors, representing a promising area for further investigation.

Histone deacetylases (HDACs) are epigenetic regulators and have been explored as anticancer targets. nih.gov Isoform-selective inhibitors are sought to reduce off-target effects. nih.gov HDAC6, a primarily cytoplasmic enzyme, is a particularly attractive target. nih.gov Indazole-based compounds have been developed as potent and selective HDAC6 inhibitors. nih.gov One derivative, compound 5j, which features a hydroxamic acid zinc-binding group (ZBG), emerged as a highly potent HDAC6 inhibitor with an IC50 of 1.8 nM. nih.gov This compound selectively induced the acetylation of α-tubulin over histone H3, which is a characteristic of HDAC6-selective inhibition. nih.gov Another study on novel indazole derivatives identified compounds 15k and 15m as potent inhibitors of several HDACs, including HDAC1, HDAC2, and HDAC8, with IC50 values in the low nanomolar range. nih.gov These compounds also led to an increase in the acetylation of α-tubulin, a substrate of HDAC6. nih.gov

| Compound | HDAC Target | Inhibition Value (IC50) | Reference |

|---|---|---|---|

| 5j | HDAC6 | 1.8 nM | nih.gov |

| 15k | HDAC1 | 2.7 nM | nih.gov |

| HDAC2 | 4.2 nM | nih.gov | |

| HDAC8 | 3.6 nM | nih.gov | |

| 15m | HDAC1 | 3.1 nM | nih.gov |

| HDAC2 | 3.6 nM | nih.gov | |

| HDAC8 | 3.3 nM | nih.gov |

Lactoperoxidase (LPO): The inhibitory effects of various indazole derivatives on bovine milk lactoperoxidase have been investigated. These studies calculated Ki values for different substituted indazoles, which were found to range from 4.10 to 252.78 µM, indicating that indazole molecules can exhibit strong inhibitory effects on LPO activity.

Paraoxonase 1 (PON1): PON1 is an antioxidant enzyme associated with high-density lipoproteins (HDL) that protects against oxidative stress. nih.gov In vitro studies have evaluated the inhibitory effects of some indazole derivatives on the activity of purified human serum PON1. nih.gov The results showed that these indazoles acted as competitive inhibitors, with Ki values ranging from 26.0 ± 3.00 to 111 ± 31.0 μM. nih.gov Molecular modeling studies supported these findings, elucidating the probable binding mechanisms of the indazole compounds within the active site of hPON1. nih.gov

| Enzyme Target | Inhibition Value (Ki) | Inhibition Type | Reference |

|---|---|---|---|

| Lactoperoxidase (LPO) | 4.10 - 252.78 µM | Not Specified | |

| Paraoxonase 1 (PON1) | 26.0 - 111 µM | Competitive | nih.gov |

Receptor Modulation and Ligand Binding Mechanisms

The interaction of 3-(4-methylphenyl)-1H-indazole derivatives with various receptors is a key area of investigation. Understanding these mechanisms at a molecular level is crucial for the development of targeted therapeutic agents.

Serotonin Receptor Antagonism

Derivatives of 1H-indazole have been explored for their potential to modulate serotonin receptors. For instance, novel multi-target ligands based on indazole and piperazine scaffolds have been synthesized and evaluated for their activity on serotonin (5-HT) and dopamine receptors. In functional assays, certain compounds from this class have demonstrated antagonistic efficacy at dopamine D₂ receptors. For example, compounds have shown inhibition of the dopamine response in CHO-K1 cells expressing human dopamine D₂ receptors nih.gov. Specifically, at a concentration of 1 µM, representative compounds inhibited the 1 µM dopamine response by 48.5 ± 4.9%, 50.8 ± 5.4%, and 21.3 ± 4.3%, respectively, indicating their antagonistic properties in line with their receptor affinities nih.gov. While this highlights the potential of the indazole scaffold to interact with key neurotransmitter receptors, specific mechanistic and detailed binding studies of 3-(4-methylphenyl)-1H-indazole derivatives as serotonin receptor antagonists require further elucidation.

Dual Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO B) Inhibition

The development of dual inhibitors targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) represents a promising strategy for neurodegenerative diseases. While specific dual inhibition data for 3-(4-methylphenyl)-1H-indazole is not extensively available, studies on other indazole scaffold-based candidates provide valuable insights. For example, two such candidates, though exhibiting unbalanced dual inhibitory activities, showed notable MAO-B inhibition with IC₅₀ values of 0.586 nM and 0.386 nM, respectively. However, their AChE inhibition was weak (21.6% and 17.9% at 100 μM), suggesting that the presence of specific AChE inhibitory moieties is crucial for effective dual inhibitors nih.gov.

In a broader context of multi-target drugs for Alzheimer's disease, a new family of 5-substituted indazole derivatives has been shown to act as simultaneous inhibitors of AChE, Butyrylcholinesterase (BuChE), and BACE1. The inhibitory activities of these compounds are presented in the table below nih.govnih.gov.

| Compound | Target Enzyme | IC₅₀ (µM) |

| Derivative 1 | AChE | > 50 |

| BuChE | 15.6 | |

| BACE1 | 1.8 | |

| Derivative 2 | AChE | > 50 |

| BuChE | 1.9 | |

| BACE1 | 1.9 | |

| Derivative 3 | AChE | 26.1 |

| BuChE | 1.7 | |

| BACE1 | 1.3 | |

| Derivative 4 | AChE | > 50 |

| BuChE | 2.1 | |

| BACE1 | 2.1 | |

| Derivative 6 | AChE | 4.3 |

| BuChE | 3.9 | |

| BACE1 | 1.0 |

These findings underscore the potential of the indazole scaffold in designing multi-target ligands, although further research is needed to optimize the dual AChE and MAO-B inhibitory profile of 3-(4-methylphenyl)-1H-indazole derivatives specifically.

MAO B and Amyloid Aggregation Inhibition

The dual inhibition of MAO-B and the aggregation of amyloid-β (Aβ) peptides is another attractive therapeutic strategy for neurodegenerative disorders. Research in this area for 3-(4-methylphenyl)-1H-indazole derivatives is still emerging. However, the broader class of indazole derivatives has shown promise in targeting components of the amyloidogenic pathway. For instance, certain 5-substituted indazole derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells nih.govnih.gov. This neuroprotective activity, coupled with the known MAO-B inhibitory potential of the indazole core, suggests that derivatives of 3-(4-methylphenyl)-1H-indazole could be engineered to possess this dual functionality. Further investigations are required to explicitly evaluate these compounds for their ability to inhibit both MAO-B and Aβ aggregation.

Structure-Activity Relationship (SAR) Studies for Biological Function

Understanding the relationship between the chemical structure of 3-(4-methylphenyl)-1H-indazole derivatives and their biological activity is fundamental for designing more potent and selective molecules.

Influence of Substituent Variations on Potency and Selectivity

The nature and position of substituents on the 3-(4-methylphenyl)-1H-indazole scaffold play a critical role in determining the potency and selectivity of these compounds as enzyme inhibitors.

For MAO-B inhibition, studies on related 3-phenylcoumarin derivatives have shown that electron-withdrawing groups with significant steric bulk on the phenyl ring tend to enhance inhibitory potency nih.gov. For example, a 1-methyl-3-(4-trifluoromethylphenyl)pyrrole derivative was found to be a more potent MAO-B inhibitor (Kᵢ = 1.30 µM) compared to the unsubstituted 1-methyl-3-phenylpyrrole (Kᵢ = 118 µM) nih.gov. This suggests that modifications to the 4-methylphenyl ring of 3-(4-methylphenyl)-1H-indazole could significantly impact its MAO-B inhibitory activity.

In the context of AChE inhibition, research on thiazolylhydrazone derivatives has indicated that substituents on the phenyl ring can greatly influence activity. For instance, a methoxy group at the para position of the benzene (B151609) ring resulted in the most potent AChE inhibitory activity (IC₅₀ = 0.0317 µM) within the tested series semanticscholar.org.

A study on 5-substituted indazole derivatives as multi-target agents for Alzheimer's disease revealed that different substituents on the indazole core lead to varying inhibitory profiles against AChE and BuChE, as detailed in the table below nih.gov.

| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 1 | -H | > 50 | 15.6 |

| 2 | -F | > 50 | 1.9 |

| 3 | -Cl | 26.1 | 1.7 |

| 4 | -Br | > 50 | 2.1 |

| 6 | Naphthyl | 4.3 | 3.9 |

This data highlights the sensitivity of the biological activity to subtle changes in the substitution pattern on the indazole scaffold.

Regioisomeric Effects on Biological Activity, including N1 vs. N2 Substitution

The position of substitution on the indazole nitrogen atom (N1 versus N2) has a profound impact on the biological activity of 3-(4-methylphenyl)-1H-indazole derivatives. A study focused on the synthesis and anti-angiogenic activity of N-substituted benzyl (B1604629) derivatives of 3-(4-methylphenyl)-1H-indazole provided a direct comparison between the N1 and N2 regioisomers nih.gov.

Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2-substituted products nih.gov. The ratio of these isomers is influenced by both steric and electronic effects of substituents on the indazole ring and the nature of the alkylating agent nih.gov. For instance, the use of sodium hydride in tetrahydrofuran (B95107) tends to favor N1 alkylation for many substituted indazoles nih.gov.

In the aforementioned anti-angiogenic study, both N1- and N2-substituted benzyl derivatives of 3-(4-methylphenyl)-1H-indazole were synthesized and evaluated. The research revealed that the N2-substituted derivatives generally exhibited more potent anti-angiogenic activity compared to their N1 counterparts. Specifically, compounds with a 4-chlorobenzyl, 4-methylbenzyl, or 4-methoxybenzyl group at the N2 position showed significant anti-angiogenic effects and were highlighted as worthy of further investigation nih.gov.

The following table summarizes the synthesized regioisomers and highlights the derivatives with notable activity.

| Compound Number | Substitution Position | R (Substituent on Benzyl) | Biological Activity Highlight |

| 16 | N1 | H | - |

| 17 | N2 | H | More active than YD-3 |

| 18 | N1 | 4-Cl | - |

| 19 | N2 | 4-Cl | Significant anti-angiogenic activity |

| 24 | N1 | 4-CH₃ | - |

| 25 | N2 | 4-CH₃ | Significant anti-angiogenic activity |

| 30 | N1 | 4-OCH₃ | - |

| 31 | N2 | 4-OCH₃ | Significant anti-angiogenic activity |

| 32 | N1 | 3,4-di-OCH₃ | - |

| 33 | N2 | 3,4-di-OCH₃ | More active than YD-3 |

| *YD-3 is a reference compound, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate. |

These findings clearly demonstrate that the biological activity of 3-(4-methylphenyl)-1H-indazole derivatives is highly dependent on the regioisomeric position of the N-substituent, with the N2 position appearing to be more favorable for anti-angiogenic activity in the studied series.

Advanced Research Applications and Future Trajectories for Indazole Chemistry

Utilization of Indazole Scaffolds as Chemical Probes for Elucidating Biological Processes

Indazole scaffolds are pivotal in the development of chemical probes designed to investigate and clarify complex biological pathways. Due to their rigid structure and ability to form key hydrogen bonds, indazole derivatives serve as excellent pharmacophores for targeting specific proteins. nih.govpnrjournal.com A primary application is in the field of kinase inhibition; numerous indazole-based compounds have been synthesized to act as selective inhibitors for various kinases, including tyrosine kinases and serine/threonine kinases. nih.gov These inhibitors function as molecular probes to study the roles of specific kinases in cell signaling cascades, proliferation, and apoptosis. rsc.org

For instance, derivatives of the indazole core are used to probe the activity of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov By selectively inhibiting these enzymes, researchers can dissect their functions in both normal physiological processes and in disease states such as cancer. nih.govrsc.org The broad spectrum of biological activities associated with indazoles, including anti-inflammatory and antimicrobial effects, further expands their utility as probes to explore targets like nitric oxide synthases (NOS) and various microbial enzymes. nih.govnih.gov

Role of 3-(4-methylphenyl)-1H-indazole and its Analogues as Synthetic Building Blocks for Complex Molecules

The compound 3-(4-methylphenyl)-1H-indazole and related 3-arylindazoles are valuable synthetic intermediates for constructing more complex, biologically active molecules. nih.govaustinpublishinggroup.com The indazole core provides a stable and rigid framework, while the substituent at the 3-position, such as the 4-methylphenyl (tolyl) group, can be strategically employed for several purposes. It can serve as a crucial pharmacophoric element for molecular recognition at a biological target or act as a handle for further synthetic transformations. nih.gov

The synthesis of complex molecules often relies on the functionalization of the indazole nucleus or the appended aryl ring. chim.it For example, the nitrogen atoms of the indazole ring can be alkylated or acylated, and the benzene (B151609) ring of the indazole can undergo electrophilic substitution. organic-chemistry.org The presence of the tolyl group at the C3 position offers additional sites for functionalization. Methodologies such as transition-metal-catalyzed cross-coupling reactions are frequently used to append new groups to the indazole scaffold, thereby building molecular complexity and allowing for the systematic exploration of structure-activity relationships (SAR). austinpublishinggroup.comsemanticscholar.org The development of kinase inhibitors, for example, often involves using a 3-substituted indazole as a core structure, upon which other fragments are elaborated to optimize potency and selectivity. nih.gov

Potential Contributions to Materials Science Research, emphasizing Photophysical Properties

The indazole ring system is increasingly being explored for applications in materials science, largely due to the interesting photophysical properties exhibited by its derivatives. chim.it Research has demonstrated that indazole-based compounds can possess significant luminescent properties, making them candidates for use in organic electronics and sensor technology. mdpi.comrsc.org

The photoluminescence of these compounds is highly dependent on the nature and position of substituents on the indazole core. For example, the introduction of a ketoaryl group at the 3-position of the 1H-indazole scaffold has been shown to produce derivatives that exhibit multi-colored phosphorescence at low temperatures, with emission colors (blue, green, or red) dictated by the specific aryl substituent. rsc.org Furthermore, when dispersed in a phenylbenzoate matrix, some 3-ketoindazole derivatives have successfully produced room-temperature phosphorescence. rsc.org

Coordination polymers incorporating indazole-based ligands have also been synthesized, showing that the emission properties are governed by ligand-centered π-π* electronic transitions. mdpi.comresearchgate.net These findings suggest that compounds like 3-(4-methylphenyl)-1H-indazole could serve as foundational structures for developing new materials with tailored optical and electronic properties for applications such as Organic Light-Emitting Diodes (OLEDs) and chemical sensors.

| Indazole Derivative Type | Observed Property | Potential Application | Reference |

|---|---|---|---|

| 3-Ketoindazole with 4-diphenylaminophenyl group | Fluorescence (solution, RT); Phosphorescence (80K) | Luminescent Materials | rsc.org |

| 3-Ketoindazole with pyrenyl group | Fluorescence (solution, RT); Phosphorescence (80K) | Luminescent Materials | rsc.org |

| Various 3-Ketoindazoles | Multi-colored phosphorescence (blue, green, red) at 80K | Optical Materials | rsc.org |

| Zn(II) and Cd(II) Coordination Polymers with 1H-indazole-6-carboxylic acid | Photoluminescence from ligand-centered π-π* transitions | Sensors, MOFs | mdpi.comresearchgate.net |

Development of Novel Derivatization Strategies for Expanding Research Utility

To fully exploit the potential of the indazole scaffold, extensive research has been dedicated to developing novel and efficient strategies for its derivatization. nih.govchim.it The functionalization of the indazole core at its various positions allows for the fine-tuning of its chemical, physical, and biological properties. Regioselective functionalization, particularly at the C3 position, is a subject of intense study. chim.it

Recent advances include:

C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for directly installing functional groups onto the indazole ring system without the need for pre-functionalized starting materials. researchgate.net This allows for the efficient formation of C-C and C-N bonds.

Halogenation: The introduction of halogen atoms (iodine, bromine) at specific positions, especially C3, provides a versatile handle for subsequent cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, enabling the attachment of various aryl, alkyl, and alkynyl groups. chim.itsemanticscholar.org

N-Alkylation and N-Arylation: Selective functionalization at the N1 or N2 positions of the pyrazole (B372694) ring is crucial for modulating the compound's properties, including its biological activity and solubility. pnrjournal.com Different reaction conditions can favor the formation of one regioisomer over the other. organic-chemistry.orgnih.gov

Skeletal Editing: An emerging strategy involves the structural reorganization of other heterocyclic systems, such as indoles, to form indazoles. chemrxiv.org This "skeletal editing" approach allows for the late-stage diversification of existing molecular scaffolds, providing novel pathways to indazole derivatives. chemrxiv.org

These derivatization methods collectively expand the chemical space accessible from a core structure like 3-(4-methylphenyl)-1H-indazole, facilitating the generation of diverse compound libraries for screening in drug discovery and materials science. nih.gov

| Strategy | Description | Typical Position(s) | Reference |

|---|---|---|---|

| C-H Activation/Functionalization | Direct formation of new bonds at C-H sites, often catalyzed by rhodium or palladium. | C3, C7 | researchgate.net |

| Halogenation (Iodination, Bromination) | Introduction of a halogen atom to serve as a handle for cross-coupling. | C3, C5, C6 | chim.it |

| N-Acylation / N-Alkylation | Attachment of acyl or alkyl groups to the ring nitrogen atoms. | N1, N2 | organic-chemistry.org |

| Metal-Catalyzed Cross-Coupling | Formation of C-C, C-N, or C-O bonds from a halogenated or borylated indazole. | C3, C4, C5, C6 | chim.itsemanticscholar.org |

Emerging Research Areas and Unexplored Biological Targets for Indazole Systems

The versatility of the indazole scaffold continues to drive research into new and previously unexplored areas. While kinase inhibition remains a major focus, the field is expanding to address novel biological targets and therapeutic concepts. nih.gov

Multi-Target Inhibitors: There is a growing interest in designing single indazole-based molecules that can inhibit multiple biological targets simultaneously, such as several different kinases involved in a particular cancer's signaling network. nih.govnih.gov This approach may offer improved efficacy and a way to overcome drug resistance.

Epigenetic Targets: Indazole derivatives are being investigated as potential modulators of epigenetic enzymes. For example, substituted 1H-indazoles have been studied for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression, making it a target for cancer immunotherapy. nih.gov

Targeting Protein-Protein Interactions: The rigid indazole scaffold can be used to design molecules that disrupt specific protein-protein interactions, which are often challenging to target with traditional small molecules.

Antiviral and Antiparasitic Agents: Beyond cancer and inflammation, the indazole core is being explored for activity against various pathogens. Novel N-arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against SARS-CoV-2. nih.gov Other derivatives have been investigated for activity against parasites like Giardia intestinalis. nih.gov

Neurological Disorders: Some indazole derivatives have been identified as potent agonists of nicotinic acetylcholine (B1216132) receptors, suggesting potential applications in treating cognitive impairment associated with neurological disorders. researchgate.net

The future of indazole chemistry lies in combining innovative synthetic strategies with a deeper understanding of biology to develop next-generation therapeutics and advanced materials. nih.gov The continuous exploration of new biological targets and the application of novel derivatization techniques will ensure that the indazole scaffold remains a cornerstone of chemical and biological research.

Q & A

Q. What are the established synthetic methodologies for 3-(4-methylphenyl)-1H-indazole?

Common strategies include:

- Coupling reactions : Suzuki-Miyaura cross-coupling to introduce aryl substituents (e.g., 4-methylphenyl) at the indazole core.

- Condensation reactions : Hydrazine derivatives reacting with ketones or aldehydes to form the indazole scaffold.

- Mannich base reactions : Functionalizing the indazole nitrogen with piperazine or other amines, as seen in oxadiazole-linked derivatives .

- Solvent/catalyst optimization : Use of polar aprotic solvents (e.g., DMF) and palladium catalysts for improved yields .

Q. What analytical techniques are critical for structural elucidation of 3-(4-methylphenyl)-1H-indazole?

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and aromatic proton environments (e.g., distinguishing N–H protons at δ ~12 ppm) .

- X-ray crystallography : SHELXL software for refining crystal structures and resolving bond-length ambiguities (e.g., planar vs. non-planar conformations) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields of 3-(4-methylphenyl)-1H-indazole derivatives be systematically optimized?

- Design of Experiments (DoE) : Screen parameters like temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) to identify optimal conditions.

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity for bulky substituents .

- Purification strategies : Use column chromatography with gradient elution or recrystallization to isolate pure isomers .

Q. How can contradictions in reported bioactivity data for indazole derivatives be resolved?

- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., 4-methylphenyl vs. 4-fluorophenyl) on target binding and potency .

- Assay standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation times) to minimize variability.

- Computational validation : Molecular docking to predict binding modes and explain discrepancies in IC₅₀ values .

Q. What computational approaches are used to predict the pharmacological profile of 3-(4-methylphenyl)-1H-indazole?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or kinases (e.g., docking poses in ) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .

- Molecular Dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., solvation effects) .

Q. How can crystallographic disorder in X-ray structures of indazole derivatives be addressed?

- SHELXL refinement : Apply restraints (e.g., DELU, SIMU) to model disordered regions and improve R-factors .

- Twinned data correction : Use TWINABS for datasets with overlapping reflections due to crystal twinning .

- Electron density analysis : Identify solvent molecules or counterions contributing to disorder .

Methodological Considerations

- Data contradiction example : Variations in antimicrobial activity reported for similar indazole derivatives may arise from differences in bacterial strains or compound purity. Cross-validation using standardized CLSI guidelines is recommended .

- Advanced structural analysis : For non-planar conformations, employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π stacking in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.